molecular formula C13H16O2 B15216420 (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate

(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B15216420
M. Wt: 204.26 g/mol
InChI Key: YNGYAVXHTVNYBC-LBPRGKRZSA-N
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Description

(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chiral ester derivative of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the chiral center makes it valuable for the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the esterification of (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. One common method is as follows:

    Starting Material: (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

    Reagents: Thionyl chloride (SOCl₂), ethanol (C₂H₅OH).

    Procedure: The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethanol to form the ester.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors for the esterification process.

    Purification: Techniques such as distillation and crystallization to obtain the pure product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

    Reduction: Formation of (S)-1,2,3,4-tetrahydronaphthalene-1-methanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.

Comparison with Similar Compounds

    Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: The parent carboxylic acid without the ester group.

    1,2,3,4-Tetrahydroisoquinoline derivatives: Compounds with a similar tetrahydronaphthalene core but different functional groups.

Uniqueness: (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its chiral center and the specific ethyl ester group, which can influence its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3/t12-/m0/s1

InChI Key

YNGYAVXHTVNYBC-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCC2=CC=CC=C12

Canonical SMILES

CCOC(=O)C1CCCC2=CC=CC=C12

Origin of Product

United States

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